4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrrolo[2,3-b]pyridine core. It is widely used as an intermediate in organic synthesis and pharmaceutical research due to its unique chemical properties .
Mechanism of Action
Target of Action
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a derivative of pyrrolo[2,3-b]pyridine, which has been reported to exhibit potent activities against FGFR1, 2, and 3 . These fibroblast growth factor receptors (FGFRs) play crucial roles in cell proliferation, differentiation, and angiogenesis, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the ATP-binding pocket of the FGFRs, preventing the phosphorylation and activation of the receptor . The exact binding mode and resulting changes in the receptor’s conformation and signaling require further investigation.
Biochemical Pathways
By inhibiting FGFRs, this compound affects several downstream signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways . These pathways are involved in cell proliferation, survival, and migration. Therefore, the compound’s action can lead to the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be bbb permeant
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . This is likely due to its inhibition of FGFRs and the subsequent disruption of downstream signaling pathways involved in cell growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature Additionally, factors such as pH and the presence of other molecules in the cellular environment could potentially affect the compound’s action
Biochemical Analysis
Biochemical Properties
It is known that this compound can serve as an intermediate in organic synthesis
Cellular Effects
Related compounds have been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Related compounds have been shown to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1–4) .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have significant effects on the migration and invasion abilities of 4T1 cells after 24 hours of treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and chlorination of pyrrolo[2,3-b]pyridine derivatives. One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine oxide with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled addition and high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-1H-pyrrolo[2,3-b]pyridine:
1H-Pyrazolo[3,4-b]pyridine: A structurally related compound with different substitution patterns and biological activities
Uniqueness
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological properties. This dual substitution allows for versatile chemical modifications and enhances its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOQDMKXJCJJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676440 | |
Record name | 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916176-52-8 | |
Record name | 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916176-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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